

Introduction to IRX4310

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Compound Focus: IRX4310

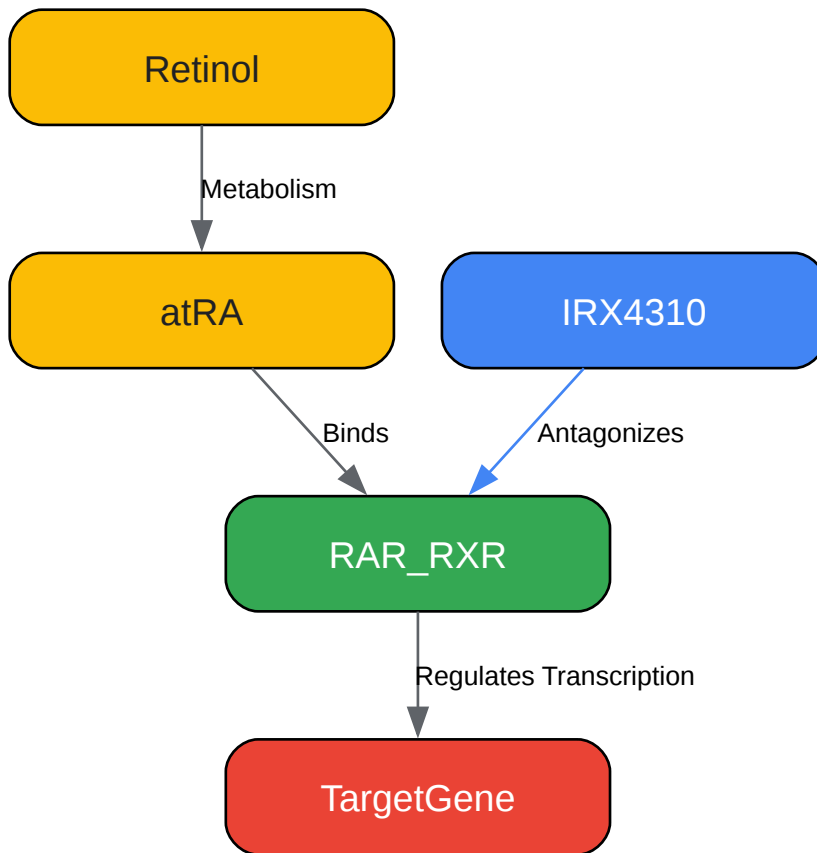
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IRX4310 is an orally available, potent **pan-retinoic acid receptor (RAR) antagonist** [1]. It inhibits the activity of the RAR family of nuclear receptors, which normally form heterodimers with retinoid X receptors (RXRs) and regulate gene expression upon binding retinoic acid, an active metabolite of vitamin A [1]. By blocking RAR activation, **IRX4310** modulates downstream cellular signaling pathways [1].

Mechanism of Action & Signaling Pathway

The diagram below illustrates the core signaling pathway of retinoid receptors and the antagonistic action of **IRX4310**.



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IRX4310 acts as a retinoid receptor antagonist.

Development History and Status

The development of **IRX4310** has involved several corporate entities and has seen shifts in clinical focus over time.

Development Aspect	Details
Original Developers	Allergan and Ligand Pharmaceuticals [1]
Subsequent Developer	Io Therapeutics [1]
Current Corporate Status	Allergan was acquired and merged into AbbVie in May 2020 [1].

Development Aspect	Details
Latest Indication	Prophylactic treatment for chemotherapy-induced neutropenia [1].
Previous Clinical Phase	Phase II trials for acne, atopic dermatitis, psoriasis, and xerostomia (all discontinued) [1].

Key Research Findings and Applications

Research has revealed several important biological effects and potential applications for **IRX4310**.

Research Area	Key Finding	Experimental Context
Bone and Fat Cell Differentiation	Directly inhibits osteoblast and adipocyte differentiation from mesenchymal progenitor cells [2].	<i>In vitro</i> studies with primary mesenchymal cells; predominantly via RAR γ [2].
Granulopoiesis	Stimulates granulopoiesis and promotes recovery of neutrophil counts [1].	Mouse models of cyclophosphamide- and 5-fluorouracil-induced neutropenia [1].
Viral Infection (HCV)	Inhibition of RAR signaling enhances HCV replication [1].	Studies in hepatocytes; effect is opposite to RAR agonists like ATRA [1].
Wnt Signaling Pathway	RAR agonism (opposite to IRX4310's action) upregulates Sfrp4, a Wnt antagonist, impairing Wnt/ β -catenin signaling [2].	<i>In vitro</i> analysis of osteoblast differentiation; IRX4310 accelerated differentiation [2].

Experimental Protocol Summary

While full protocols are found in original papers, the core methodology from a key bone study is summarized below [2]:

- **Cell Model:** Early osteoprogenitors and more mature osteoblast populations.
- **Treatment:** Cells were treated with the **pan-RAR agonist All-Trans Retinoic Acid (ATRA)** or the **pan-RAR antagonist IRX4310**.
- **Analysis:** Differentiation and mineralization were assessed. The effects were found to occur predominantly via **RAR γ** and were further modulated by RAR α -specific compounds.
- **Pathway Analysis:** Protein and gene expression analysis (e.g., Sfrp4, β -catenin, Axin2) was conducted to investigate the involved Wnt/ β -catenin signaling pathway.

Conclusion and Key Properties

IRX4310 is a well-characterized pan-RAR antagonist with a complex development history. Its mechanism offers research and potential therapeutic utility in areas where inhibition of retinoid signaling is desirable.

Property	Description
Molecular Formula	C ₂₄ H ₃₂ O ₂ [1]
Mechanism	Potent pan-RAR antagonist [1]
Appearance	Solid powder [1]
Key Research Use	Tool compound for studying RAR-RXR signaling in bone biology, granulopoiesis, and viral infection [2] [1].

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References

1. IRX4310 () for sale [vulcanchem.com]
2. Retinoic acid receptor signalling directly regulates osteoblast and... [pubmed.ncbi.nlm.nih.gov]

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